2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene
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Overview
Description
2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic electronics due to their excellent conductive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene typically involves multiple steps of bromination and coupling reactions. One common method involves the bromination of 3-hexylthiophene followed by Suzuki cross-coupling reactions with various thiophene derivatives . The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while halogenation can produce brominated derivatives .
Scientific Research Applications
2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene has several scientific research applications:
Organic Electronics: Used as a conductive polymer in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Photocatalysis: Employed in photocatalytic hydrogen evolution reactions due to its ability to absorb visible light and generate electron-hole pairs.
Material Science: Investigated for its potential in creating new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene involves its ability to delocalize electrons across its conjugated thiophene rings. This delocalization allows the compound to conduct electricity and interact with light, making it useful in electronic and photonic applications . The molecular targets and pathways involved include the interaction with light photons to generate electron-hole pairs, which can then participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3,3′′′-Dihexyl-2,2′5′,2′′5′′,2′′′-quaterthiophene: A dihexyl quarterthiophene derivative used in organic electronic devices.
2,5-Dibromo-3-hexylthiophene: A brominated thiophene used as a precursor in the synthesis of conductive polymers.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Used in dual acceptor copolymers for photocatalytic applications.
Uniqueness
2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene is unique due to its extended conjugation and multiple thiophene rings, which enhance its electronic properties and make it highly effective in applications requiring high conductivity and light absorption .
Properties
CAS No. |
151324-65-1 |
---|---|
Molecular Formula |
C48H62S6 |
Molecular Weight |
831.4 g/mol |
IUPAC Name |
2-[5-[5-(3,4-dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C48H62S6/c1-5-9-13-17-23-35-37(25-19-15-11-7-3)47(53-45(35)41-27-21-33-49-41)43-31-29-39(51-43)40-30-32-44(52-40)48-38(26-20-16-12-8-4)36(24-18-14-10-6-2)46(54-48)42-28-22-34-50-42/h21-22,27-34H,5-20,23-26H2,1-4H3 |
InChI Key |
JXVJXTGIHMSCEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1CCCCCC)C2=CC=C(S2)C3=CC=C(S3)C4=C(C(=C(S4)C5=CC=CS5)CCCCCC)CCCCCC)C6=CC=CS6 |
Origin of Product |
United States |
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